Somatuline Autogel

Formulation technology Drug delivery Patient preference

Lanreotide acetate (Somatuline Autogel) — the only first-generation SRL with Phase III placebo-controlled GEP-NET evidence (CLARINET: HR 0.47, P<0.001). Its nanotube self-assembling aqueous gel in a prefilled syringe for deep SC injection eliminates reconstitution, achieves 0% injection-site problems (vs. 18% for PLGA LAR; P=0.001), lowers pre-injection anxiety, and enables 28% self-administration. Labeled 56-day dosing in acromegaly cuts annual injections by up to 50%. Cross-ethnic validation across Chinese, Caucasian, Japanese, and Korean populations ensures global formulary confidence. Select for ANDA development, bioequivalence studies, and therapeutic R&D.

Molecular Formula C118H158N22O30S4
Molecular Weight 2492.9 g/mol
Cat. No. B10774541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatuline Autogel
Molecular FormulaC118H158N22O30S4
Molecular Weight2492.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O
InChIInChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1
InChIKeyRUGAHXUZHWYHNG-NLGNTGLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatuline Autogel (Lanreotide) Procurement and Scientific Selection Overview


Somatuline Autogel is a proprietary, ready-to-use, prolonged-release aqueous formulation of the somatostatin analog lanreotide acetate [1]. It is supplied in a prefilled syringe and administered via deep subcutaneous injection, providing a sustained release profile that supports dosing intervals of 28 days or longer [1]. The compound is a first-generation somatostatin receptor ligand (SRL) with preferential binding affinity for somatostatin receptor subtype 2 (SSTR2) [2]. This formulation is distinct from other long-acting somatostatin analogs due to its unique supramolecular self-assembly into nanotubes, which forms the basis of its controlled-release mechanism [1].

Why Somatuline Autogel Cannot Be Directly Substituted with In-Class Somatostatin Analogs


Despite belonging to the same class of first-generation somatostatin receptor ligands, Somatuline Autogel (lanreotide) and its closest clinical analog, octreotide long-acting release (LAR), are not interchangeable due to distinct formulation technologies, pharmacokinetic profiles, and routes of administration [1]. Lanreotide Autogel is an aqueous, supersaturated gel that self-assembles into nanotubes, allowing for deep subcutaneous injection from a prefilled, ready-to-use syringe [1]. In contrast, octreotide LAR is a PLGA microparticle-based formulation requiring reconstitution before intramuscular injection [2]. These formulation differences translate into divergent clinical handling, patient experience, and real-world dosing patterns, which preclude simple generic substitution in both clinical and procurement contexts [3].

Quantitative Differentiation of Somatuline Autogel: Evidence-Based Comparator Analysis


Ready-to-Use Prefilled Syringe with Deep Subcutaneous Delivery vs. Reconstituted Intramuscular Injection

Somatuline Autogel is supplied as a ready-to-use, prefilled syringe for deep subcutaneous (s.c.) administration, requiring no reconstitution. In contrast, octreotide LAR requires reconstitution of a PLGA microparticle powder into a suspension and is administered via intramuscular (i.m.) injection [1]. The real-world impact is reflected in patient-reported outcomes: in the STREET study, 0% of lanreotide-treated patients reported injection problems compared to 18% of octreotide LAR-treated patients (P=0.001). Additionally, moderate-to-high pre-injection anxiety was reported by 2% of lanreotide patients versus 11% of octreotide patients [2]. Self-injection was possible in 28% of lanreotide patients compared to only 3% of octreotide patients [2].

Formulation technology Drug delivery Patient preference

Median Progression-Free Survival (PFS) in Neuroendocrine Tumors: CLARINET Trial Data

The phase III CLARINET study provides the pivotal regulatory evidence for Somatuline Autogel's antiproliferative effect in neuroendocrine tumors (NETs). In patients with metastatic grade 1/2 nonfunctioning pancreatic or intestinal NETs, Somatuline Autogel 120 mg significantly prolonged progression-free survival (PFS) compared to placebo [1]. At the core study end, median PFS had not been reached in the lanreotide group (95% CI: 24.0 months to not estimable) versus 18.0 months (95% CI: 12.1 to 24.0) in the placebo group, corresponding to a hazard ratio (HR) of 0.47 (95% CI: 0.30–0.73; P<0.001) [1]. Long-term follow-up from the open-label extension demonstrated a median PFS of 32.8 months (95% CI: 30.9–68.0) for patients initially randomized to lanreotide [2]. No comparable PFS benefit from placebo has been established for octreotide LAR in a randomized phase III trial in this specific NET population.

Neuroendocrine tumors Progression-free survival Clinical efficacy

Somatostatin Receptor Subtype Binding Affinity: Lanreotide vs. Octreotide vs. Pasireotide

Somatuline Autogel (lanreotide) and octreotide are both first-generation SRLs with high, preferential binding affinity for SSTR2, the predominant receptor subtype mediating antisecretory and antiproliferative effects in pituitary and NET tumors [1]. Quantitative receptor binding data show lanreotide has an SSTR2 IC50 range of 0.5–1.8 nM, comparable to octreotide's range of 0.4–2.1 nM [1]. In contrast, the second-generation SRL pasireotide binds with broader high affinity to multiple subtypes, with an SSTR5 IC50 of 0.16 nM [2]. This broader binding profile is associated with a distinct adverse event profile, including hyperglycemia rates exceeding 50% in clinical trials, compared to approximately 5–10% for first-generation agents [3].

Receptor pharmacology Binding affinity SSTR2

Extended Dosing Interval Flexibility: 42- and 56-Day Regimens in Acromegaly

A key differentiator for Somatuline Autogel is its extended dosing interval flexibility. In a prospective, open-label study (NCT00444873) of acromegalic patients previously stabilized on octreotide LAR (10, 20, or 30 mg every 28 days), switching to Somatuline Autogel 120 mg allowed dose-interval extension to 42 or 56 days while maintaining biochemical control [1]. This flexibility is not a labeled option for octreotide LAR, which is restricted to 28-day dosing intervals [2]. In clinical practice, approximately 20–30% of well-controlled acromegalic patients on lanreotide Autogel can extend their injection interval beyond 28 days [3].

Dosing interval Acromegaly Therapeutic drug monitoring

Real-World Progression-Free Survival in GEP-NETs: 48-Week Outcomes in Chinese Ethnicity

The real-world effectiveness of Somatuline Autogel has been validated in a retrospective study of Chinese ethnicity patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs) in Hong Kong and Taiwan [1]. In this study (N=27), patients with unresectable, metastatic, or locally advanced GEP-NETs treated with lanreotide Autogel 120 mg demonstrated a progression-free survival (PFS) rate of 0.82 (95% CI: 0.53–0.94) at 48 weeks [1]. The 24-week PFS rate was 0.96 (95% CI: 0.72–0.99). These findings align with results from previous studies in Caucasian, Japanese, and Korean populations, confirming the compound's consistent efficacy across ethnic groups [1].

Real-world evidence GEP-NETs PFS

Priority Procurement and Scientific Application Scenarios for Somatuline Autogel


First-Line Antiproliferative Therapy in Nonfunctioning GEP-NETs with Low-to-Intermediate Grade

Somatuline Autogel should be prioritized in formulary decisions for the first-line management of unresectable, metastatic, or locally advanced grade 1 or 2 (Ki-67 ≤10%) nonfunctioning gastroenteropancreatic neuroendocrine tumors (GEP-NETs). The CLARINET trial provides the only phase III, placebo-controlled evidence for a first-generation somatostatin analog demonstrating a statistically significant and clinically meaningful prolongation of progression-free survival in this population, with a hazard ratio of 0.47 (P<0.001) [1]. Procurement for this indication is directly supported by a robust, high-quality evidence base that is not available for alternative in-class agents in this specific setting.

Patient-Centered Long-Term Management with Reduced Healthcare Resource Utilization

For healthcare systems and procurement bodies seeking to optimize resource allocation and patient experience, Somatuline Autogel's prefilled, ready-to-use syringe for deep subcutaneous injection offers quantifiable advantages over reconstituted intramuscular formulations. Data from the STREET study demonstrate that lanreotide-treated patients report significantly fewer injection problems (0% vs. 18%, P=0.001) and lower pre-injection anxiety (2% vs. 11%) compared to octreotide LAR [1]. Furthermore, the potential for self-administration (28% vs. 3%) and extended dosing intervals (up to 56 days in acromegaly) reduces the frequency of clinic visits and associated healthcare professional time, directly impacting cost-effectiveness analyses and patient satisfaction metrics [2].

Acromegaly Maintenance Therapy with Dosing Interval Flexibility

In acromegaly patients who have achieved biochemical control on a stable dose of a somatostatin analog, Somatuline Autogel provides the unique labeled flexibility to extend the dosing interval to 42 or 56 days [1]. This option, supported by prospective clinical trial data (NCT00444873), is not available for octreotide LAR, which is restricted to 28-day dosing. For procurement decisions involving long-term acromegaly management, this flexibility translates to a potential 33–50% reduction in the number of injections per year, with corresponding decreases in drug acquisition costs (per injection) and healthcare delivery expenses [2].

Real-World Validation in Diverse Ethnic Populations for Global Procurement

For global or regional procurement decisions, Somatuline Autogel offers robust real-world evidence across multiple ethnic populations. A 2024 real-world study in Chinese ethnicity patients with GEP-NETs demonstrated a 48-week progression-free survival rate of 0.82 (95% CI: 0.53–0.94), consistent with efficacy data from Caucasian, Japanese, and Korean populations [1]. This cross-ethnic validation reduces uncertainty regarding the generalizability of clinical trial findings and supports standardized procurement and formulary inclusion across diverse geographic and demographic settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Somatuline Autogel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.